An In-depth Technical Guide on the Physicochemical Properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
An In-depth Technical Guide on the Physicochemical Properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a heterocyclic organic compound featuring a fused tetrahydropyridine and pyrimidine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of the tetrahydropyrido[4,3-d]pyrimidine core have been investigated for their potential as inhibitors of various protein kinases and enzymes, making the parent amine a crucial building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine. Understanding these properties is fundamental for its application in drug design, formulation development, and pharmacokinetic studies. This document outlines predicted physicochemical data, detailed experimental protocols for their determination, and explores the biological context of this compound class by visualizing key signaling pathways in which its derivatives are implicated.
Physicochemical Properties
Due to the limited availability of direct experimental data for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, the following table summarizes its predicted physicochemical properties. These values were computationally generated and provide a valuable estimation for guiding research and experimental design.
| Property | Predicted Value | Method |
| Molecular Formula | C₈H₁₂N₄ | - |
| Molecular Weight | 164.21 g/mol | - |
| pKa | 7.54 ± 0.20 | Prediction |
| logP | -0.4 | Prediction |
| Aqueous Solubility | Predicted to be soluble | General assessment based on structure |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties applicable to 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine.
Determination of Aqueous Solubility
A common method for determining aqueous solubility is the shake-flask method.[1] This procedure involves adding an excess amount of the solid compound to a known volume of water or a buffer solution of a specific pH in a flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[2]
A high-throughput alternative to the traditional shake-flask method utilizes 96-well filter plates.[2] In this method, a stock solution of the compound (e.g., in DMSO) is added to an aqueous buffer in each well. The plate is then shaken to facilitate dissolution. After an incubation period, the solution is filtered using the filter plate, and the concentration of the compound in the filtrate is determined, typically by UV/Vis spectroscopy.[2]
Determination of Melting Point
The melting point of a solid compound can be determined using a capillary melting point apparatus.[3] A small, finely powdered sample of the compound is packed into a thin-walled capillary tube that is sealed at one end. The capillary tube is then placed in a heating block or an oil bath, and the temperature is gradually increased.[4] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[5] A narrow melting point range is often indicative of a pure compound.[6]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[7][8] A solution of the compound in water or a suitable co-solvent is prepared. A calibrated pH electrode is immersed in the solution, and a standardized solution of a strong acid or base is incrementally added from a burette. The pH of the solution is recorded after each addition of the titrant. The pKa can be determined from the resulting titration curve, where the pKa is the pH at which the compound is half-ionized.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method. A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD determination). The mixture is then shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached. The n-octanol and aqueous layers are then separated, and the concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Biological Context and Signaling Pathways
Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been identified as inhibitors of several key enzymes involved in cellular signaling pathways, highlighting the therapeutic potential of this chemical class. The following diagrams illustrate the canonical signaling pathways that are targeted by analogs of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine.
MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some tetrahydropyridopyrimidine derivatives have been shown to inhibit Erk2, a key kinase in this pathway.
Caption: The MAPK/ERK signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is another crucial intracellular pathway that governs cell growth, survival, and metabolism. Certain derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been developed as selective inhibitors of PI3Kδ.
Caption: The PI3K/Akt signaling pathway.
Topoisomerase II Mechanism of Action
Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation. It functions by creating a transient double-strand break in one DNA duplex to allow another to pass through. Some compounds based on the tetrahydropyrido[4,3-d]pyrimidine scaffold have been investigated as inhibitors of human topoisomerase II.
Caption: Mechanism of Topoisomerase II.
Conclusion
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine represents a valuable scaffold in the field of medicinal chemistry. This technical guide has provided a summary of its predicted core physicochemical properties, which are essential for its further development and application. The detailed experimental protocols offer a practical framework for the empirical determination of these properties. Furthermore, the visualization of key signaling pathways provides context for the biological relevance of this compound class and its derivatives. This information serves as a foundational resource for researchers and scientists working on the design and development of novel therapeutics based on the tetrahydropyrido[4,3-d]pyrimidine core.
References
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- 5. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 6. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
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